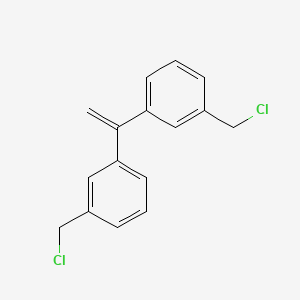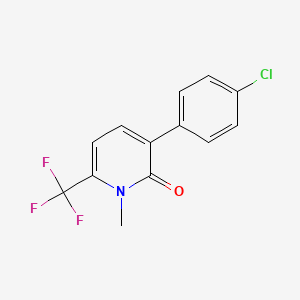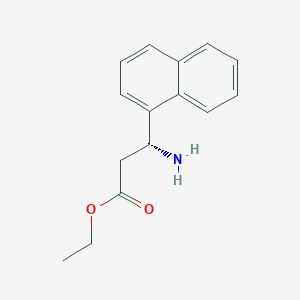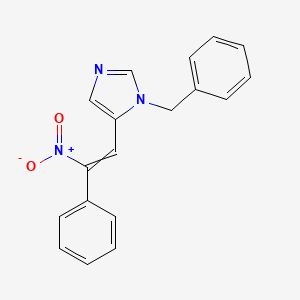
1,1-Bis(3-chloromethylphenyl)ethene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Bis(3-chloromethylphenyl)ethene is an organic compound with the molecular formula C16H14Cl2 It is a derivative of ethene, featuring two chloromethyl groups attached to the phenyl rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1-Bis(3-chloromethylphenyl)ethene can be synthesized through a multi-step process starting from pentaerythritol. The initial step involves the partial chlorination of pentaerythritol to form an intermediate compound. This intermediate is then subjected to further reactions to introduce the chloromethyl groups and form the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination processes. These processes are optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to achieve the desired outcome.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Bis(3-chloromethylphenyl)ethene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while oxidation and reduction reactions can lead to different oxidation states and structural modifications of the compound.
Aplicaciones Científicas De Investigación
1,1-Bis(3-chloromethylphenyl)ethene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Mecanismo De Acción
The mechanism of action of 1,1-Bis(3-chloromethylphenyl)ethene involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in the body. This interaction can lead to the formation of covalent bonds with biological molecules, potentially altering their function and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1,1-Bis(chloromethyl)ethylene: This compound is similar in structure but lacks the phenyl rings.
1,1-Bis(morpholino)ethene: This compound features morpholino groups instead of chloromethyl groups.
Uniqueness
1,1-Bis(3-chloromethylphenyl)ethene is unique due to the presence of phenyl rings, which impart distinct chemical properties and reactivity. The phenyl rings can participate in various aromatic substitution reactions, making the compound versatile for different synthetic applications.
Propiedades
Número CAS |
202923-19-1 |
|---|---|
Fórmula molecular |
C16H14Cl2 |
Peso molecular |
277.2 g/mol |
Nombre IUPAC |
1-(chloromethyl)-3-[1-[3-(chloromethyl)phenyl]ethenyl]benzene |
InChI |
InChI=1S/C16H14Cl2/c1-12(15-6-2-4-13(8-15)10-17)16-7-3-5-14(9-16)11-18/h2-9H,1,10-11H2 |
Clave InChI |
XTFICDIUPGOOPZ-UHFFFAOYSA-N |
SMILES canónico |
C=C(C1=CC=CC(=C1)CCl)C2=CC=CC(=C2)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![octacyclo[12.12.0.02,7.03,25.08,13.012,16.015,20.021,26]hexacosa-1(14),2,4,6,8,10,12,15,17,19,21,23,25-tridecaene](/img/structure/B12567022.png)
![N-Hydroxy-N-(3-{2-[(prop-2-yn-1-yl)sulfanyl]phenyl}prop-2-en-1-yl)urea](/img/structure/B12567031.png)

![Phosphonium, [(2,5-difluorophenyl)methyl]triphenyl-, bromide](/img/structure/B12567035.png)


![[(1,2-Dichloroethenyl)tellanyl]benzene](/img/structure/B12567054.png)
![N-[(E)-2-(1-methyl-3,4-dihydro-2H-pyrrol-1-ium-5-yl)ethenyl]aniline](/img/structure/B12567059.png)
![Phosphonic acid, [3-(1,3-dioxolan-2-yl)phenyl]-, diethyl ester](/img/structure/B12567065.png)

